REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]2[O:13][CH2:12][O:11][C:10]=12)[CH:6]=[O:7].[C:14]([Mg]Cl)#[CH:15]>C1COCC1>[OH:7][CH:6]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=1)[C:14]#[CH:15]
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Name
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|
Quantity
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0.721 g
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Type
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reactant
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Smiles
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COC=1C=C(C=O)C=C2C1OCO2
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OC(C#C)C=1C=C(C2=C(OCO2)C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |